molecular formula C21H22N4O2 B11307283 [5-(4-Methylphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[5-(4-Methylphenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11307283
M. Wt: 362.4 g/mol
InChI Key: BQPLYDFOFAXMLF-UHFFFAOYSA-N
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Description

1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound featuring an oxazole ring, a piperazine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets in the body. The oxazole and piperazine rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its combination of oxazole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

[5-(4-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H22N4O2/c1-16-2-4-18(5-3-16)20-14-19(23-27-20)21(26)25-12-10-24(11-13-25)15-17-6-8-22-9-7-17/h2-9,14H,10-13,15H2,1H3

InChI Key

BQPLYDFOFAXMLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=CC=NC=C4

Origin of Product

United States

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